molecular formula C28H32N4O3S B12430805 5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide

Cat. No.: B12430805
M. Wt: 507.7 g/mol
InChI Key: WKDACQVEJIVHMZ-GKOSEXJESA-N
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Description

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of functional groups, including an ethylsulfonylphenyl group, a dimethylpyridoindole core, and a trideuteriomethylpiperidinyl moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide involves multiple steps, including the formation of the indole core, the introduction of the ethylsulfonylphenyl group, and the attachment of the trideuteriomethylpiperidinyl moiety. Common synthetic routes may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other cyclization methods.

    Introduction of the Ethylsulfonylphenyl Group: This step may involve sulfonation reactions followed by alkylation.

    Attachment of the Trideuteriomethylpiperidinyl Moiety: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, indole derivatives are known for their potential as enzyme inhibitors, receptor agonists, or antagonists. This compound may be studied for its interactions with biological targets such as enzymes or receptors.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Indole derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide lies in its specific combination of functional groups and isotopic labeling with trideuteriomethyl. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H32N4O3S

Molecular Weight

507.7 g/mol

IUPAC Name

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide

InChI

InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)/i4D3

InChI Key

WKDACQVEJIVHMZ-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCC(CC1)NC(=O)C2=C(C3=C(C(=C2)C4=CC(=CC=C4)S(=O)(=O)CC)C5=C(N3)N=CC(=C5)C)C

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C

Origin of Product

United States

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